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Compound of Interest

Compound Name:
1-Aminocyclobutanecarboxylic

acid

Cat. No.: B120453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic properties of 1-aminocyclobutanecarboxylic acid.

This non-proteinogenic amino acid is a crucial building block in medicinal chemistry, and a

thorough understanding of its spectral characteristics is essential for its identification,

characterization, and quality control in research and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and

IR spectroscopy of 1-aminocyclobutanecarboxylic acid.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.0 - 2.2 Multiplet 2H Cyclobutane CH₂ (β)

~2.5 - 2.7 Multiplet 4H Cyclobutane CH₂ (α)

~3.5 (broad) Singlet 2H Amino (-NH₂)

~11-12 (broad) Singlet 1H
Carboxylic acid (-

COOH)

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~175 - 180 Carboxylic acid carbon (-COOH)

~55 - 60 Quaternary carbon (C-NH₂)

~30 - 35 Cyclobutane carbons (-CH₂-)

~15 - 20 Cyclobutane carbon (-CH₂-)

Note: Chemical shifts are approximate and can vary depending on the solvent.

Table 3: IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

2800-3200 Medium N-H stretch (Amino group)

~2950 Medium C-H stretch (Cyclobutane)

~1740 Strong
C=O stretch (Carboxylic acid)

[1]

~1640 Medium N-H bend (Amino group)

~1400 Medium C-O-H bend (Carboxylic acid)

Experimental Protocols
Detailed methodologies for acquiring the NMR and IR spectra are crucial for reproducibility and

accurate data interpretation.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-aminocyclobutanecarboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

The choice of solvent is critical as the chemical shifts of the exchangeable protons (-NH₂ and

-COOH) are highly solvent-dependent. For observing these protons, aprotic solvents like

DMSO-d₆ are preferred. In D₂O, these signals will exchange with deuterium and may not be

observed.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR:
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Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR:

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry both the 1-aminocyclobutanecarboxylic acid sample and potassium

bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.

Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and

pestle.

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the

sample.

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons)

using a hydraulic press to form a transparent or translucent pellet.[2]

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.
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Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A spectrum of a pure KBr pellet should be recorded as the background and

subtracted from the sample spectrum.

Visualization of Key Concepts
The following diagrams illustrate the relationships between the molecular structure and its

spectral features, as well as a typical experimental workflow.
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Molecular Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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